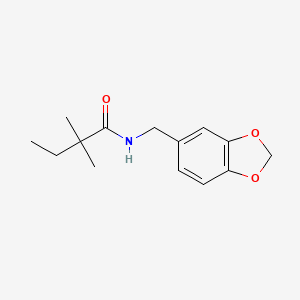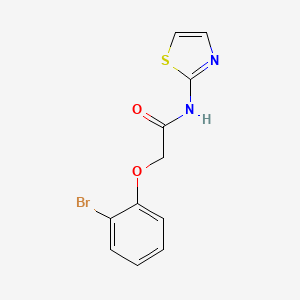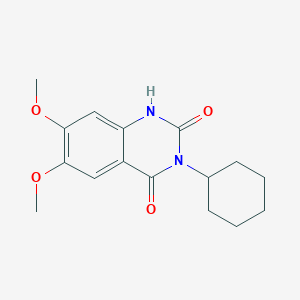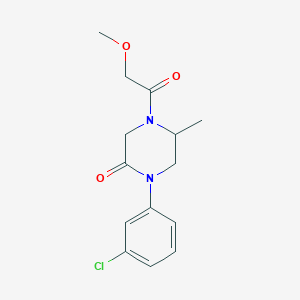
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide, also known as MDMA, is a synthetic drug that is commonly used recreationally. Despite its widespread use, the scientific research community has been interested in MDMA due to its potential therapeutic applications. MDMA has been shown to have a unique mechanism of action that produces biochemical and physiological effects that may be useful in treating certain mental health disorders.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide has been studied for its potential therapeutic applications in treating mental health disorders such as PTSD, anxiety, and depression. Research has shown that N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide can produce a state of heightened empathy and emotional openness, which may be useful in psychotherapy. N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide has been shown to reduce fear and anxiety, increase trust and communication, and improve mood.
Mechanism of Action
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide produces its effects by increasing the release of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. Dopamine is a neurotransmitter that is involved in regulating reward and motivation. Norepinephrine is a neurotransmitter that is involved in regulating the body's response to stress.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide produces several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, emotional openness, and empathy. These effects are thought to be due to the release of serotonin, dopamine, and norepinephrine in the brain.
Advantages and Limitations for Lab Experiments
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide has several advantages and limitations for lab experiments. One advantage is that it produces a consistent and predictable set of effects, which makes it useful for studying the neurobiological basis of mental health disorders. However, N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide also has several limitations, including its potential for abuse and its potential to produce adverse side effects.
Future Directions
There are several future directions for N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide research. One direction is to explore its potential therapeutic applications in treating mental health disorders. Another direction is to investigate the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide use on the brain and body. Additionally, researchers may explore the use of N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide in combination with other psychotherapeutic techniques, such as cognitive-behavioral therapy. Finally, researchers may investigate the use of N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide in treating other conditions, such as chronic pain or addiction.
Conclusion:
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide is a synthetic drug that has potential therapeutic applications in treating mental health disorders. Its unique mechanism of action produces biochemical and physiological effects that may be useful in psychotherapy. While there are several advantages and limitations to using N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide in lab experiments, researchers continue to explore its potential applications and future directions for research.
Synthesis Methods
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide is synthesized from safrole, a natural compound found in the oil of the sassafras tree. The synthesis process involves several steps, including the conversion of safrole to isosafrole, which is then converted to MDP2P. MDP2P is then reduced to N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide using a reducing agent such as aluminum amalgam.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-4-14(2,3)13(16)15-8-10-5-6-11-12(7-10)18-9-17-11/h5-7H,4,8-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKIVRDSNAJKOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NCC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,2-dimethylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5527696.png)
![2-amino-N-(3,5-difluoro-4-methoxybenzyl)-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5527704.png)


![4-[(ethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5527741.png)
![4-(3-{[2-(2-methoxyethyl)-4-morpholinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5527746.png)
![4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-(trifluoromethyl)morpholine](/img/structure/B5527749.png)

![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5527761.png)
![N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5527770.png)


![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-cyclopropylacetamide](/img/structure/B5527794.png)
![isobutyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5527800.png)